molecular formula C21H20N4O3S2 B3008337 N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 714921-08-1

N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide

Cat. No. B3008337
CAS RN: 714921-08-1
M. Wt: 440.54
InChI Key: ZLFSPWVAZSBCJN-UHFFFAOYSA-N
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Description

N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide, also known as EMD 534085, is a compound that belongs to the family of quinoxaline-based sulfonamides. This compound has been studied for its potential use in various scientific research applications due to its unique properties.

Scientific Research Applications

Anticancer Activity

Thiophene derivatives have been extensively studied for their anticancer properties. The compound , with its thiophene sulfonamide group, could potentially be used as a raw material in the synthesis of anticancer agents . Its structure allows for interaction with various biological targets that are relevant in cancer therapy.

Anti-Atherosclerotic Agents

The structural motif of thiophene is also found in compounds used in the synthesis of anti-atherosclerotic agents . The compound’s ability to interact with biological systems could be harnessed to develop new medications that prevent the hardening and narrowing of the arteries, a major factor in heart disease.

Metal Complexing Agents

Thiophene derivatives can act as metal complexing agents . This application is significant in the field of bioinorganic chemistry, where such complexes can be used for understanding metal ion transport and storage in biological systems, as well as for developing new diagnostic and therapeutic agents.

Development of Insecticides

The compound’s thiophene core may be utilized in the development of insecticides . Its structural properties could interfere with the biological pathways of pests, providing a basis for creating more effective and possibly safer insecticidal compounds.

Kinase Inhibition

Kinases are enzymes that play a crucial role in the signaling pathways of cells. Thiophene derivatives have been shown to inhibit kinases, which makes them potential candidates for the treatment of diseases where kinase activity is dysregulated, such as cancer .

Antimicrobial Activity

The compound’s structural features, including the thiophene sulfonamide moiety, suggest potential antimicrobial activity . Research into thiophene derivatives has shown efficacy against a variety of microbial pathogens, indicating a promising area for further drug development.

Anti-Inflammatory and Antioxidant Properties

Thiophene compounds have demonstrated anti-inflammatory and antioxidant properties . These activities are highly beneficial in the treatment of chronic diseases like arthritis and in the prevention of oxidative stress-related cellular damage.

EGFR and VEGFR-2 Inhibition in Cancer Therapy

The compound’s methoxyphenyl group is structurally similar to derivatives that have been evaluated for their inhibitory activity against EGFR and VEGFR-2, which are important targets in the treatment of triple-negative breast cancer . This suggests that the compound could be modified to enhance its efficacy as a targeted therapy in cancer treatment.

properties

IUPAC Name

N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-28-16-10-8-15(9-11-16)12-13-22-20-21(24-18-6-3-2-5-17(18)23-20)25-30(26,27)19-7-4-14-29-19/h2-11,14H,12-13H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSPWVAZSBCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide

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